2,4-dichloro-N'-[(1E)-dodecylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N’-[(1E)-dodecylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a dodecylidene group attached to the nitrogen atom of the hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[(1E)-dodecylidene]benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with dodecyl aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,4-dichloro-N’-[(1E)-dodecylidene]benzohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-N’-[(1E)-dodecylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-N’-[(1E)-dodecylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Medicine: It may be investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N’-[(1E)-dodecylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-N’-[(1E)-dodecylidene]benzohydrazide can be compared with other similar compounds, such as:
- 2,4-Dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
- 2,4-Dichloro-N’-[(1E)-(2-chlorophenyl)methylene]benzohydrazide
- 2,4-Dichloro-N’-[(1E)-(4-methylphenyl)ethylidene]benzohydrazide
These compounds share similar structural features but differ in the substituents attached to the benzene ring or the hydrazide moiety. The uniqueness of 2,4-dichloro-N’-[(1E)-dodecylidene]benzohydrazide lies in its specific dodecylidene group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C19H28Cl2N2O |
---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
2,4-dichloro-N-[(E)-dodecylideneamino]benzamide |
InChI |
InChI=1S/C19H28Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-14-22-23-19(24)17-13-12-16(20)15-18(17)21/h12-15H,2-11H2,1H3,(H,23,24)/b22-14+ |
InChI-Schlüssel |
RRYPLPUOIRTDRQ-HYARGMPZSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCCCCCCCCCC=NNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.